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molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No. B097434
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Patent
US05892112

Procedure details

This method describes an improved method for the synthesis of D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid (3). Maleic anhydride (750 g, 7.65 moles) was dissolved in hot toluene (500 mL), filtered, and allowed to cool thus producing a finely divided crystalline precipitate. The resulting mixture was further cooled in a refrigerator. 2-Methylpropene was condensed into cold toluene (1 L). The cold maleic anhydride suspension was transferred, with the aid of additional toluene (300 mL), to the glass liner of a Parr 2 gallon stirred autoclave. The 2-methylpropene solution was then added followed by 4-tert-butyl catechol (2 g). The autoclave was sealed and heated, with stirring, to 170° C. over 45 minutes and maintained at that temperature for an additional 9.5 hours. The reaction was then allowed to cool to 60° C. over 7 hours after which, the autoclave was vented. After an additional 1.5 hours, the internal temperature had reached 45° C. and the autoclave was opened. The solvent was removed and the residue was distilled under aspirator pressure through a 10 inch vacuum jacketed Vigreux column fitted with a partial take off head to give unreacted maleic anhydride (139.4 g, 18.6% yield) and β-methallylsuccinic anhydride (765.3 g, 79.8% yield).
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]([CH3:11])=[CH2:10].C(C1C=C(O)C(=CC=1)O)(C)(C)C>C1(C)C=CC=CC=1>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:10]([CH:3]1[C:4](=[O:5])[O:6][C:1](=[O:7])[CH2:2]1)[C:9](=[CH2:8])[CH3:11]

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Seven
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool thus
CUSTOM
Type
CUSTOM
Details
producing a finely divided crystalline precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was further cooled in a refrigerator
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring, to 170° C. over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for an additional 9.5 hours
Duration
9.5 h
CUSTOM
Type
CUSTOM
Details
had reached 45° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under aspirator pressure through a 10 inch vacuum
CUSTOM
Type
CUSTOM
Details
fitted with a partial take off head

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139.4 g
YIELD: PERCENTYIELD 18.6%
Name
Type
product
Smiles
C(C(C)=C)C1CC(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 765.3 g
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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